N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-1-benzofuran-2-carboxamide
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Overview
Description
N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives Benzofurans are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-1-benzofuran-2-carboxamide typically involves multiple steps. One common approach is the cyclization of benzophenone hydrazide followed by nucleophilic alkylation. The reaction conditions often require the use of strong bases and high temperatures to facilitate the formation of the oxadiazole ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors. The process is optimized to ensure high yield and purity, often employing continuous flow chemistry techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed: The major products formed from these reactions include various derivatives of benzofuran and oxadiazole, which can be further modified for specific applications.
Scientific Research Applications
Chemistry: In the field of chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: Biologically, N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-1-benzofuran-2-carboxamide has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine: In medicine, this compound is being explored for its therapeutic properties. Its anti-inflammatory and analgesic effects are of particular interest for the development of new pain management drugs.
Industry: Industrially, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable component in the synthesis of various commercial products.
Mechanism of Action
The mechanism by which N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-1-benzofuran-2-carboxamide exerts its effects involves interaction with specific molecular targets. The compound binds to receptors and enzymes, modulating their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
1,3,4-Oxadiazole derivatives: These compounds share structural similarities and exhibit similar biological activities.
Benzofuran derivatives: Other benzofuran derivatives also possess diverse biological properties and are used in various applications.
Uniqueness: N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-1-benzofuran-2-carboxamide stands out due to its specific substitution pattern and the presence of both benzofuran and oxadiazole rings. This unique structure contributes to its distinct biological and chemical properties.
Properties
IUPAC Name |
N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3/c1-2-17-21-22-19(25-17)12-7-9-14(10-8-12)20-18(23)16-11-13-5-3-4-6-15(13)24-16/h3-11H,2H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGDJPVNWKWMREF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)C2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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